Montelukast methyl ester is classified as a leukotriene receptor antagonist. It is derived from Montelukast acid, which is synthesized through various chemical processes. Montelukast itself is primarily used in the management of asthma and to alleviate symptoms of seasonal allergies by blocking leukotrienes—substances in the body that cause inflammation and bronchoconstriction.
The synthesis of Montelukast methyl ester involves several key steps:
Montelukast methyl ester has a complex molecular structure characterized by its functional groups:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .
Montelukast methyl ester undergoes several significant chemical reactions:
Montelukast methyl ester acts primarily as a leukotriene receptor antagonist:
Montelukast methyl ester exhibits several notable physical and chemical properties:
Montelukast methyl ester has several scientific applications:
Montelukast methyl ester (CAS 855473-51-7) is a chiral organic compound with the systematic IUPAC name methyl (R,E)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetate [1] [7] [9]. Its molecular formula is C36H38ClNO3S, corresponding to a molecular weight of 600.21 g/mol. The structure features three critical stereochemical elements:
The molecule contains several planar regions including the quinoline ring, adjacent styrenic system, and phenyl rings, while the cyclopropyl group introduces significant torsional strain. The tertiary alcohol (2-(2-hydroxypropan-2-yl)phenyl group provides a hydrophilic domain in an otherwise lipophilic structure. Key structural identifiers include:
Table 1: Structural Features of Montelukast Methyl Ester
Structural Element | Chemical Description | Stereochemical Significance |
---|---|---|
Quinoline moiety | 7-Chloro-2-quinolinyl group | Planar aromatic system enabling π-stacking |
Styrenic linker | -CH=CH- bridge between phenyl and quinoline | (E)-configuration essential for spatial orientation |
Chiral center | C1 of propyl chain | (R)-configuration critical for receptor recognition |
Thioether linkage | -S-CH₂-cyclopropane | Flexible spacer with restricted rotation |
Cyclopropane ring | 1-(Methoxycarbonylmethyl)cyclopropyl | High strain energy influences conformation |
Tertiary alcohol | 2-(1-Hydroxy-1-methylethyl)phenyl | H-bond donor/acceptor site |
Montelukast methyl ester exhibits limited solubility in aqueous media but shows moderate solubility in organic solvents: chloroform (slight), dimethyl sulfoxide (slight), and methanol (slight) [1] [7]. Its melting point ranges between 43-47°C, indicative of a relatively low crystalline lattice energy compared to montelukast sodium (MP >150°C) [1] [7]. This ester derivative exists as a pale beige solid under standard storage conditions (-20°C) and demonstrates sensitivity to light and oxidation, necessitating amber vial storage [7] [9].
Crystallographic characterization remains challenging due to:
Raman spectroscopy studies of related montelukast formulations reveal that intermolecular interactions, particularly hydrogen bonding involving the tertiary alcohol and ester carbonyl, significantly influence solid-state stability. When incorporated into microsuspensions with hypromellose (HPMC), montelukast derivatives demonstrate enhanced stability through hydrogen bonding between drug particles and polymer, which inhibits crystallization and aggregation in aqueous environments [8]. This interaction stabilizes the amorphous form and reduces chemical degradation pathways.
Table 2: Physicochemical Properties of Montelukast Methyl Ester
Property | Value/Characteristics | Analytical Methods |
---|---|---|
Melting Point | 43-47°C | Differential scanning calorimetry |
Solubility | Chloroform: SlightDMSO: SlightMethanol: SlightWater: Insoluble | Equilibrium solubility studies |
Appearance | Pale beige solid | Visual inspection |
Hygroscopicity | Low | Gravimetric moisture sorption |
Solid-state Stability | Sensitive to light/oxidation-20°C storage recommended | Forced degradation studies |
Montelukast methyl ester serves primarily as a synthetic intermediate in the production of montelukast sodium, the pharmacologically active form. Unlike montelukast sodium (logP ~8.4), the methyl ester derivative exhibits increased lipophilicity (predicted logP ~8.9) due to esterification of the carboxylic acid group [4] [8] [10]. This enhanced hydrophobicity reduces aqueous solubility but improves membrane permeability. The structural differences between these compounds are highlighted below:
Computational studies have designed novel montelukast derivatives with optimized neuropharmacological profiles:
These derivatives exhibit structural similarity scores of 0.481-0.486 compared to native montelukast, preserving core pharmacophoric elements while modifying peripheral regions. The structural modifications alter electronic properties and steric configurations, demonstrating how targeted changes influence receptor selectivity and binding thermodynamics.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0